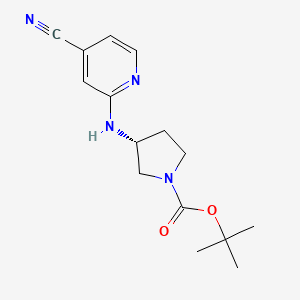
4-Diphenyl-1-naphthaleneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diphenyl-1-naphthaleneboronic acid is an organic compound with the chemical formula C24H17BO2 . It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 4-Diphenyl-1-naphthaleneboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . This method is highly efficient and allows for the precise introduction of the boronic acid functional group.
Industrial Production Methods
Industrial production of boronic acids typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Diphenyl-1-naphthaleneboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Deboronative Reactions: These reactions involve the removal of the boronic acid group, often leading to the formation of various functionalized products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases (such as potassium carbonate), and solvents like toluene or ethanol.
Deboronative Reactions: Often employ radical initiators and specific solvents to facilitate the removal of the boronic acid group.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Deboronative Reactions: Can yield a variety of products, including iodides, bromides, chlorides, and thioethers.
Aplicaciones Científicas De Investigación
4-Diphenyl-1-naphthaleneboronic acid has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-Diphenyl-1-naphthaleneboronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Naphthaleneboronic Acid: Contains a naphthalene ring but lacks the additional phenyl groups.
Uniqueness
4-Diphenyl-1-naphthaleneboronic acid is unique due to its complex structure, which includes both naphthalene and diphenyl groups. This structure provides enhanced reactivity and selectivity in coupling reactions compared to simpler boronic acids .
Propiedades
IUPAC Name |
[2-(4-phenylphenyl)naphthalen-1-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BO2/c24-23(25)22-20-9-5-4-8-18(20)14-15-21(22)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15,24-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCLFQFZCRADJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-Dichloro-2-methylthieno[2,3-b]pyridine](/img/structure/B7980492.png)



![[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7980523.png)
![4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B7980534.png)


